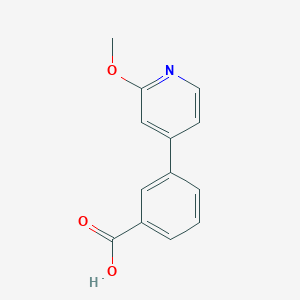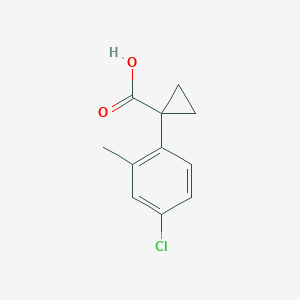![molecular formula C8H10ClNO4S2 B1432051 Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate CAS No. 1599801-52-1](/img/structure/B1432051.png)
Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate
Overview
Description
“Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate” is a chemical compound with the empirical formula C8H10ClNO4S2 . It has a molecular weight of 283.75 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isO=S(C1=CC=C(CCNC(OC)=O)S1)(Cl)=O . This indicates that the compound contains a thiophene ring, a carbamate group, and a chlorosulfonyl group . Physical And Chemical Properties Analysis
“Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the formation of thiophene derivatives which are crucial in the development of various organic compounds. The chlorosulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions that are fundamental in building complex molecules .
Medicinal Chemistry
In medicinal chemistry, the thiophene moiety is a common feature in drug design due to its bioactive properties. Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate can serve as a precursor for synthesizing compounds with potential pharmacological activities, such as anti-inflammatory and anticancer properties .
Material Science
Thiophene derivatives play a significant role in material science, especially in the creation of organic semiconductors. The compound could be used to synthesize materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices .
Corrosion Inhibition
The compound’s derivatives can act as corrosion inhibitors, which are essential in protecting metals and alloys from corrosive processes. This application is particularly relevant in industrial chemistry where long-term durability of materials is critical .
Analytical Chemistry
In analytical chemistry, this compound can be used to develop novel reagents or indicators due to its unique chemical structure. It could be involved in the creation of sensors or assays for detecting specific ions or molecules .
Agricultural Chemistry
The thiophene ring system is known for its natural occurrence in certain bioactive plant compounds. Derivatives of Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate could be explored for their use in developing new agrochemicals, such as pesticides or herbicides .
Environmental Science
In environmental science, research into thiophene derivatives could lead to the development of chemicals that help in the remediation of pollutants. This compound could be a starting point for synthesizing agents that degrade or neutralize environmental contaminants .
Photovoltaic Materials
Lastly, the compound’s derivatives could be investigated for their potential use in photovoltaic materials. Thiophene-based polymers are known for their application in solar cells, and this compound could contribute to the synthesis of new, more efficient photovoltaic materials .
properties
IUPAC Name |
methyl N-[2-(5-chlorosulfonylthiophen-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO4S2/c1-14-8(11)10-5-4-6-2-3-7(15-6)16(9,12)13/h2-3H,4-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRZHJIFWONYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC=C(S1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate | |
CAS RN |
1599801-52-1 | |
| Record name | methyl N-{2-[5-(chlorosulfonyl)thiophen-2-yl]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



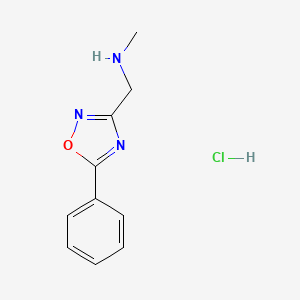

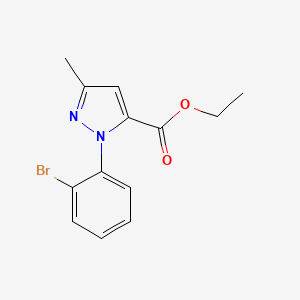
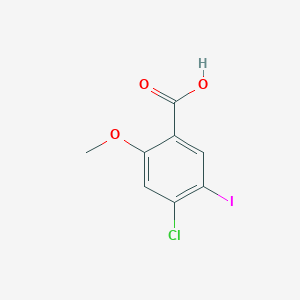
![7-Chloro-4-iodopyrrolo[3,4-b]pyridine](/img/structure/B1431975.png)
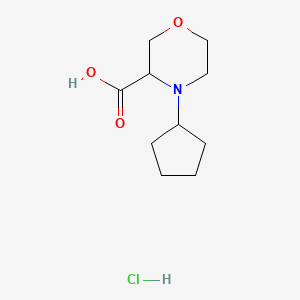

![([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride](/img/structure/B1431981.png)
![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B1431982.png)


